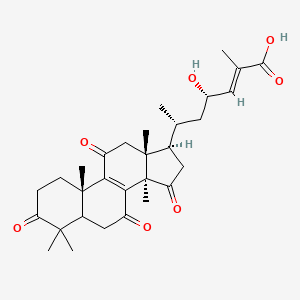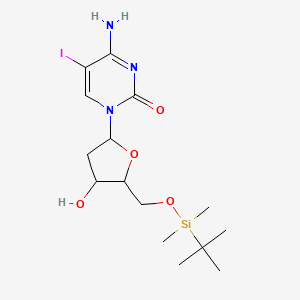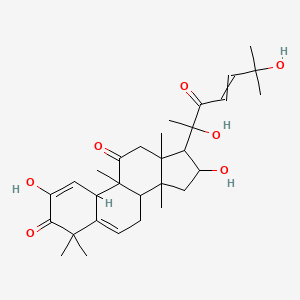
CID 58280986
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth oxide, with the chemical formula Bi₂O₃, is an inorganic compound that has garnered significant attention in various scientific and industrial fields. It is known for its unique properties, such as high thermal stability, significant oxygen ion conductivity, and a high dielectric constant. These characteristics make bismuth oxide a valuable material in applications ranging from electronics to environmental science .
Synthetic Routes and Reaction Conditions:
Thermal Decomposition: One common method involves the thermal decomposition of bismuth (III) nitrate. When gently heated, bismuth (III) nitrate decomposes to form bismuth oxide, nitrogen dioxide, and oxygen. The chemical equation for this reaction is: [ 2Bi(NO₃)₃ \rightarrow 2Bi₂O₃ + 6NO₂ + O₂ ]
Precipitation Method: Bismuth oxide can also be synthesized through the precipitation of bismuth salts using strong alkalis like sodium hydroxide.
Industrial Production Methods:
Commercial Preparation: Industrially, bismuth oxide is often prepared from bismuth subnitrate.
Hydrothermal Method: This method involves using NaBiO₃·nH₂O as a starting material to produce various crystal structures of bismuth oxides.
Types of Reactions:
Oxidation: Bismuth oxide can be formed by heating bismuth metal in the presence of oxygen. The reaction is as follows: [ 4Bi + 3O₂ \rightarrow 2Bi₂O₃ ]
Reduction: Bismuth oxide can be reduced to bismuth metal using reducing agents like hydrogen or carbon monoxide.
Substitution: Bismuth oxide can react with halogens to form bismuth halides. For example, with chlorine, it forms bismuth (III) chloride: [ 2Bi₂O₃ + 6Cl₂ \rightarrow 4BiCl₃ + 3O₂ ]
Common Reagents and Conditions:
Strong Alkalis: Used in the precipitation method to synthesize bismuth oxide.
Reducing Agents: Such as hydrogen or carbon monoxide for reduction reactions.
Halogens: For substitution reactions to form bismuth halides.
Major Products:
Bismuth Halides: Formed from substitution reactions.
Bismuth Metal: Formed from reduction reactions.
科学研究应用
Bismuth oxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology and Medicine: Bismuth oxide nanoparticles are explored for their antimicrobial properties and potential use in cancer therapy, photothermal therapy, and as contrast agents in imaging
Environmental Science: Employed in solid oxide fuel cells (SOFCs) for its oxygen ion conductivity.
作用机制
The mechanism by which bismuth oxide exerts its effects varies depending on the application:
相似化合物的比较
Arsenic Trioxide (As₂O₃): Similar in structure but more toxic.
Antimony Trioxide (Sb₂O₃): Shares some chemical properties but differs in toxicity and applications.
Uniqueness of Bismuth Oxide:
属性
分子式 |
Bi2O3 |
|---|---|
分子量 |
465.959 g/mol |
InChI |
InChI=1S/2Bi.3O |
InChI 键 |
WMWLMWRWZQELOS-UHFFFAOYSA-N |
规范 SMILES |
O=[Bi].O=[Bi]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Chloro-6-(4-Methyl-1-Piperazinyl)Benzo[B][1,5]Benzoxazepine](/img/structure/B13390191.png)


![2-[3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13390210.png)

![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)

![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![2-(Butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B13390235.png)
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)
